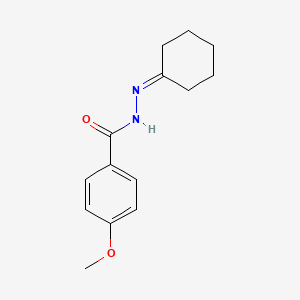

N'-cyclohexylidene-4-methoxybenzohydrazide

描述

N’-cyclohexylidene-4-methoxybenzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a methoxy group at the para position and a cyclohexylidene group at the nitrogen atom of the hydrazide moiety

准备方法

Synthetic Routes and Reaction Conditions

N’-cyclohexylidene-4-methoxybenzohydrazide can be synthesized through the condensation reaction between 4-methoxybenzohydrazide and cyclohexanone. The reaction typically involves mixing equimolar amounts of 4-methoxybenzohydrazide and cyclohexanone in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product can be isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Hydrazone Bond Reactivity

The C=N bond in the hydrazone moiety participates in hydrolysis and nucleophilic addition reactions:

-

Acid-Catalyzed Hydrolysis :

Under acidic conditions (e.g., HCl/EtOH), the hydrazone bond cleaves to regenerate 4-methoxybenzohydrazide and cyclohexanone . -

Base-Mediated Reactions :

In alkaline environments, the compound undergoes tautomerization, favoring the enol form, which can participate in chelation with metal ions .

Cyclization Reactions

The hydrazone group facilitates heterocycle formation:

-

Cyclocondensation with Carbonyl Compounds :

Reacts with diketones or keto-esters in acetic acid to form 1,3,4-oxadiazoles . For example:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic acid, reflux (4 h) | 1,3,4-Oxadiazole derivatives | 78–92% |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the hydrazone nitrogen and carbonyl oxygen:

-

Metal Complex Formation :

Forms stable complexes with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water mixtures. These complexes exhibit octahedral geometry, as confirmed by UV-Vis and ESR spectroscopy .

| Metal Salt | Complex Stoichiometry | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 (ligand:metal) | Octahedral | Antimicrobial agents |

| Ni(NO₃)₂·6H₂O | 1:2 | Octahedral | Catalytic studies |

Functional Group Transformations

-

Methoxy Group Reactivity :

The 4-methoxy substituent undergoes demethylation with BBr₃ in dichloromethane to yield phenolic derivatives . -

Hydrazide Oxidation :

Treatment with KMnO₄/H₂SO₄ oxidizes the hydrazide to a carboxylic acid, though this reaction is less common due to competing hydrolysis .

Biological Activity-Related Reactions

-

Enzyme Inhibition :

The compound inhibits fungal lanosterol 14α-demethylase by coordinating to the heme iron, a mechanism inferred from analogous hydrazones . -

Antimicrobial SAR :

Structural modifications (e.g., introducing hydroxy or acetyl groups on the cyclohexane ring) enhance activity against Candida albicans (MIC: 8–32 µg/mL) .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Stability and Storage

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of benzohydrazides, including N'-cyclohexylidene-4-methoxybenzohydrazide, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. A study highlighted the synthesis and antifungal evaluation of transition metal complexes derived from hydrazides, showing promising results in inhibiting fungal growth, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent. The mechanism involves the modulation of various signaling pathways that lead to cell death in malignant cells .

Synthesis of Hydrazones

This compound can be utilized in synthesizing hydrazones through condensation reactions with carbonyl compounds. This reaction is significant in organic synthesis, allowing for the formation of various derivatives that can be further functionalized for different applications .

Catalytic Reactions

Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various organic transformations. For instance, it has been employed in the N,N-dialkylation and cyclization of acylhydrazides using alcohols, showcasing its versatility in facilitating complex organic reactions with high selectivity and yield .

Study on Antifungal Activity

A notable study focused on the synthesis and characterization of metal complexes derived from this compound. The results demonstrated that these complexes exhibited enhanced antifungal activity compared to their non-complexed counterparts, indicating that coordination with metal ions could significantly improve biological efficacy .

Catalytic Efficiency

In another study, the catalytic efficiency of this compound was evaluated in the context of green chemistry. The compound facilitated several reactions under mild conditions, resulting in minimal byproducts and showcasing its potential for sustainable chemical processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Synthesis | Formation of Hydrazones | Useful in organic synthesis |

| Catalysis | N,N-Dialkylation of Acylhydrazides | High selectivity and yield |

| Green Chemistry | Minimal byproducts, sustainable processes |

作用机制

The mechanism of action of N’-cyclohexylidene-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- N’-cyclohexylidene-4-methylbenzohydrazide

- N’-cyclohexylidene-4-hydroxybenzohydrazide

- N’-cyclohexylidene-4-nitrobenzohydrazide

Uniqueness

N’-cyclohexylidene-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

生物活性

N'-Cyclohexylidene-4-methoxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the methoxy group enhances its lipophilicity, which is critical for biological interactions. The compound can form hydrogen bonds and engage in various interactions with biomolecules, influencing their structure and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells.

- Antimicrobial Action : The compound exhibits properties that disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Klebsiella pneumoniae | 32 |

The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism behind this activity involves the activation of caspase pathways leading to programmed cell death, highlighting the compound's potential as a lead for new anticancer drugs.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Research : Another investigation focused on the compound's effects on breast cancer cells. The results demonstrated significant growth inhibition and apoptosis induction at low concentrations, making it a candidate for further development in cancer therapeutics .

- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with this compound led to a marked reduction in edema in paw inflammation models, indicating its potential use in inflammatory diseases .

属性

IUPAC Name |

N-(cyclohexylideneamino)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNFEESHNDXOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354347 | |

| Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302910-62-9 | |

| Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。